N-Tritylglycine hydrazide
Overview
Description
N-Tritylglycine hydrazide: is a compound that has garnered significant interest in the field of medicinal chemistry. It is known for its inhibitory action against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound’s molecular formula is C21H21N3O, and it has a molecular weight of 331.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Tritylglycine hydrazide can be synthesized through a straightforward reaction between tritylglycine and hydrazine hydrate. This reaction typically utilizes an appropriate solvent like ethanol or methanol and may require heating to facilitate the formation of the hydrazide derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of tritylglycine with hydrazine hydrate in a suitable solvent under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Condensation Reactions: N-Tritylglycine hydrazide can condense with aldehydes or ketones to form hydrazones (Schiff bases).
Cyclization Reactions: It serves as a precursor for various heterocyclic compounds, including oxadiazoles, thiadiazoles, and triazoles.
Acylation Reactions: The free amino group on the hydrazide moiety can undergo acylation reactions with acid chlorides or anhydrides.
Common Reagents and Conditions:
Condensation Reactions: Aldehydes or ketones, often in the presence of an acid catalyst.
Cyclization Reactions: Reagents like carbon disulfide, phosphorus oxychloride, or Lawesson’s reagent.
Acylation Reactions: Acid chlorides or anhydrides.
Major Products Formed:
- Hydrazones (Schiff bases)
- Heterocyclic compounds (oxadiazoles, thiadiazoles, triazoles)
- Acylated derivatives
Scientific Research Applications
N-Tritylglycine hydrazide has several applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential as an antitubercular agent due to its inhibitory action against Mycobacterium tuberculosis. Additionally, it has been used in the synthesis of partially protected peptide hydrazides, which are important in peptide synthesis .
Mechanism of Action
The mechanism by which N-Tritylglycine hydrazide exerts its effects involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis. The exact molecular pathways and targets involved in this inhibition are still under investigation, but it is believed to interfere with essential bacterial processes.
Comparison with Similar Compounds
- N- [2-Naphthyl]-glycine hydrazide
- N-methyl-N- (2-naphthyl)glycine hydrazide
- N- (6-methoxy-2-naphthyl)glycine hydrazide
- 3- (2-naphthylamino)butyric acid hydrazide
Uniqueness: N-Tritylglycine hydrazide is unique due to its trityl group, which provides specific steric and electronic properties that influence its reactivity and biological activity. This makes it distinct from other glycine hydrazide derivatives, which may lack the trityl moiety and therefore exhibit different chemical and biological behaviors.
Properties
IUPAC Name |
2-(tritylamino)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c22-24-20(25)16-23-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,23H,16,22H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWIJIQSMIKZLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292529 | |
Record name | N-Tritylglycine hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116435-38-2 | |
Record name | N-(Triphenylmethyl)glycine hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116435-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Tritylglycine hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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